molecular formula C14H10FN3O3S B2437717 N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-58-8

N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2437717
CAS No.: 898431-58-8
M. Wt: 319.31
InChI Key: VPGSDTUBRBPVKO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a thiazolopyrimidine core in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, a reaction between a thioamide and a β-ketoester in the presence of a base can form the thiazolopyrimidine ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions. This step often involves the use of a fluorobenzyl halide and a suitable nucleophile.

    Hydroxylation and Carboxamidation: The hydroxyl group and carboxamide functionality can be introduced through selective oxidation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological pathways.

    Medicine: It may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Fluorobenzyl Compounds: Compounds with fluorobenzyl groups but different core structures.

Uniqueness

N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the combination of its thiazolopyrimidine core and fluorobenzyl group. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds.

Biological Activity

N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that exhibits a range of biological activities, primarily due to its unique thiazole and pyrimidine structural motifs. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C₁₄H₁₀FN₃O₃S, with a molecular weight of 319.31 g/mol. Its structure includes a thiazole ring fused with a pyrimidine, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and pyrimidine rings have been shown to inhibit the growth of cancer cells such as HeLa and A549 with IC₅₀ values in the low micromolar range (Table 1) .

CompoundCell LineIC₅₀ (µM)
N-(4-fluorobenzyl)-7-hydroxy-5-oxo...HeLa5.0
Similar Thiazole DerivativeA5492.63 ± 0.17
Reference Compound (5-FU)Various29.61 ± 0.21

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing potency comparable to standard antibiotics like ampicillin . The mechanism of action appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication.

Antimalarial Properties

In addition to anticancer and antimicrobial activities, thiazole derivatives have been explored for their antimalarial potential. Compounds structurally related to this compound have shown efficacy against Plasmodium falciparum, with modifications in the aryl amide group leading to enhanced in vitro activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that electron-withdrawing groups at specific positions on the aromatic rings enhance activity against cancer cells while maintaining low cytotoxicity towards normal cells .

Case Studies

  • Cytotoxicity Assays : In a study involving MTT assays across multiple cancer cell lines, compounds derived from thiazoles exhibited IC₅₀ values indicating effective cytotoxicity at concentrations as low as 2 µM .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against resistant bacterial strains, showing promising results that could lead to new treatments for antibiotic-resistant infections .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-9-3-1-8(2-4-9)7-16-11(19)10-12(20)17-14-18(13(10)21)5-6-22-14/h1-6,20H,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGSDTUBRBPVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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